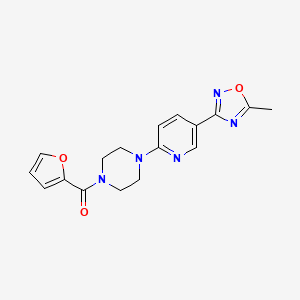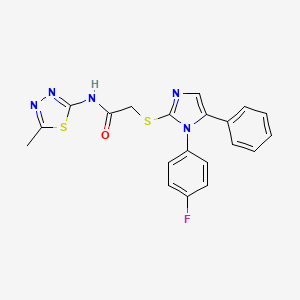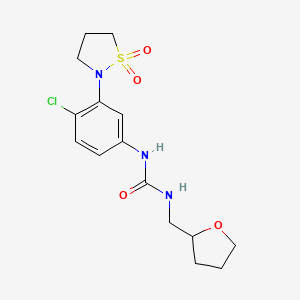![molecular formula C17H22Cl2N2O B2561582 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride CAS No. 906744-84-1](/img/structure/B2561582.png)
1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)phenyl]piperazine is a synthetic compound .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-[3-(Benzyloxy)phenyl]piperazine is 268.36 . The InChI code provides a specific identifier for the compound .Applications De Recherche Scientifique
Pharmacology
1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride: is a compound that has been identified as a key component in several blockbuster drugs . Its structural characteristics, such as the presence of two nitrogen atoms in the piperazine ring, make it a valuable moiety for enhancing pharmacokinetic profiles of drug candidates. This includes improving water solubility and bioavailability, as well as serving as hydrogen bond donors/acceptors which are crucial for receptor interaction .
Neuroscience
In neuroscience, the piperazine ring is prevalent in drugs with a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The versatility of the piperazine structure allows for significant modifications that can lead to the development of new neurological agents.
Biochemistry
Biochemically, 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride can be used as a precursor for synthesizing various bioactive molecules. Its reactivity facilitates its incorporation into complex structures, which is essential for the exploration of biochemical pathways and the development of biochemical assays .
Materials Science
In the field of materials science, this compound’s unique properties may be utilized in the synthesis of novel materials. Its molecular structure could potentially influence the development of materials with specific characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
Analytical chemists might explore the use of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in the development of new analytical methods. Its distinct chemical properties could be advantageous in chromatography, spectrometry, or as a standard in quantitative analysis .
Chemical Engineering
Chemical engineers could investigate the compound’s applications in process chemistry, particularly in the synthesis of complex chemical structures through C–H functionalization. This technique is crucial for creating more efficient and sustainable chemical processes .
Environmental Science
Environmental scientists could study the impact of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride on environmental systems. Understanding its degradation, bioaccumulation, and potential as an environmental contaminant is crucial for assessing environmental risks .
Medicinal Chemistry
Finally, in medicinal chemistry, the compound is part of the synthesis of various drugs. Its role in drug discovery is significant due to its basic and hydrophilic nature, which helps optimize the pharmacokinetic properties of pharmaceuticals .
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-phenylmethoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFSKFWDBGWHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)

![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
